molecular formula C13H11N3O B1335138 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile CAS No. 255710-82-8

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1335138
CAS No.: 255710-82-8
M. Wt: 225.25 g/mol
InChI Key: AFTHLJYQIOKCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C13H11N3O. It is characterized by a pyrazole ring substituted with a formyl group at the 4-position and a phenyl group at the 3-position, along with a propanenitrile group at the 1-position.

Mechanism of Action

Target of Action

The primary targets of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile are currently unknown .

Mode of Action

Similar compounds have been shown to disrupt bacterial cell membranes , suggesting that this compound may have similar effects.

Biochemical Pathways

Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways affected by this compound

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and potential as a therapeutic agent.

Result of Action

aureus and bacteriostatic effects against A. baumannii , suggesting potential antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formyl group allows for further functionalization, while the phenyl group contributes to its stability and potential interactions with biological targets .

Properties

IUPAC Name

3-(4-formyl-3-phenylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTHLJYQIOKCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390059
Record name 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255710-82-8
Record name 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.